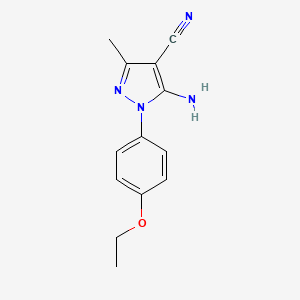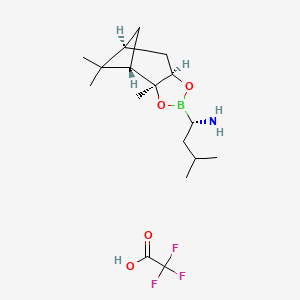
(S)-BoroLeu-(-)-Pinanediol-CF3COOH
Vue d'ensemble
Description
(S)-BoroLeu-(-)-Pinanediol-CF3COOH, also known as BLP, is a synthetic compound that has been used in several scientific research applications. It is a derivative of leucine, an essential amino acid, and is commonly used as a chiral building block in organic synthesis. BLP contains a fluorinated carboxylic acid group, which is a key component of many biologically active molecules. It has been used in a wide range of scientific research applications, including drug design, enzyme catalysis, and protein engineering.
Applications De Recherche Scientifique
Synthesis and Resolution
- Efficient Synthesis Techniques : The synthesis and resolution of similar compounds, like the pinanediol ester of prolineboronic acid, have been explored. This involves methods that generate desired compounds rapidly and in high yield, leveraging the lithiation and reduction of specific intermediates (Kelly Terence Alfred et al., 1993).
Properties and Stability
- Stability and Reactivity Studies : Investigations into the stability of certain boronic acids and their esters, such as (hydroxymethyl)boronic acid and its pinanediol ester, have been conducted. These studies include examinations of their reactions under different conditions, providing insights into their chemical properties (D. Matteson, 2011).
Applications in Asymmetric Synthesis
- Enantioselective Synthesis : Research has shown that compounds like boroproline can be synthesized with high enantioselectivity. This is significant for creating chiral molecules, which are crucial in various fields including pharmaceuticals (A. Batsanov et al., 2007).
Deprotection Methods
- Deprotection Techniques : Studies have been conducted on the deprotection of pinanediol and pinacol boronate esters via fluorinated intermediates. This research is valuable for understanding how to efficiently remove protective groups from boronic acids (S. Inglis et al., 2010).
Chiral Synthesis
- Chiral Synthesis of Amino Acids : The conversion of certain boronates to azido boronates and their subsequent reactions to form L-amino acids demonstrates the utility of these compounds in the chiral synthesis of biologically significant molecules (D. Matteson & E. C. Beedle, 1987).
Catalysis in CO2 Reduction
- Catalysis in CO2 Reduction : Copper(I) boryl complexes, related to these boronic esters, have been used effectively in the reduction of CO2 to CO, showcasing their potential in environmental chemistry (D. Laitar et al., 2005).
Propriétés
IUPAC Name |
(1S)-3-methyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butan-1-amine;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28BNO2.C2HF3O2/c1-9(2)6-13(17)16-18-12-8-10-7-11(14(10,3)4)15(12,5)19-16;3-2(4,5)1(6)7/h9-13H,6-8,17H2,1-5H3;(H,6,7)/t10-,11-,12+,13+,15-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRFQKJZNJYTMNI-AJQRTZQTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC(C)C)N.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@@H](CC(C)C)N.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29BF3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-BoroLeu-(-)-Pinanediol-CF3COOH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



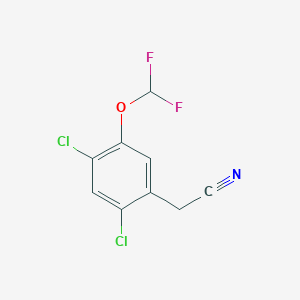
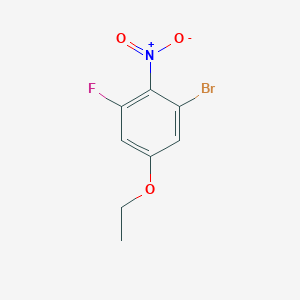
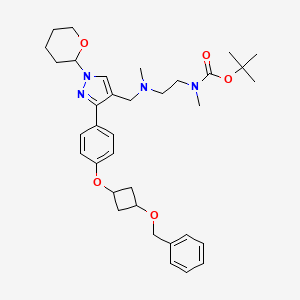
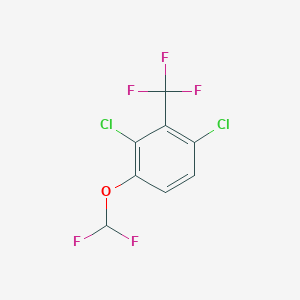
![Spiro[2.2]pentan-1-amine hydrochloride](/img/structure/B1410523.png)
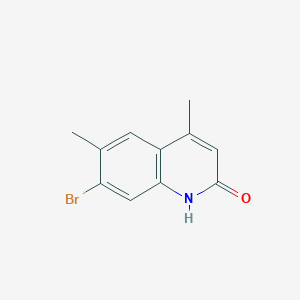
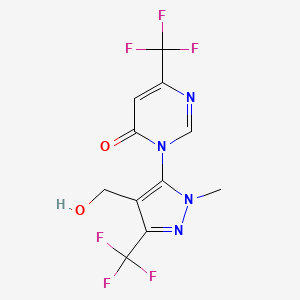
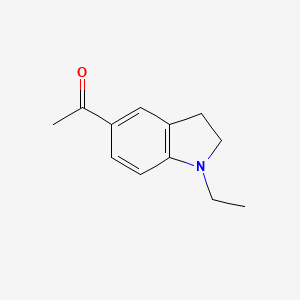
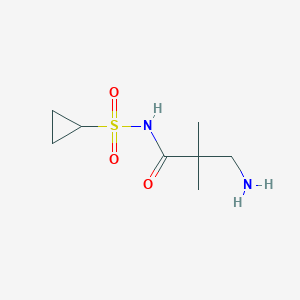
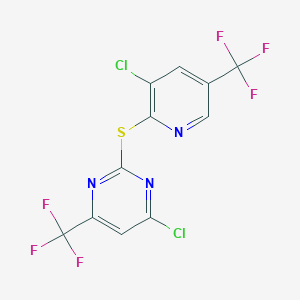
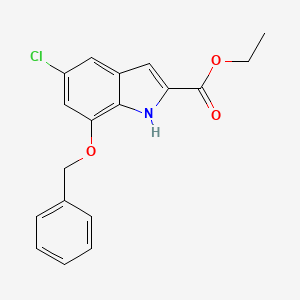
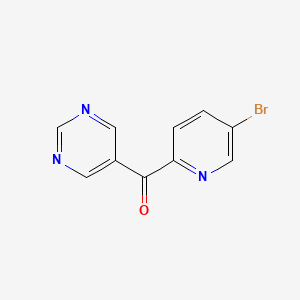
![N-[(5-bromopyridin-3-yl)methyl]cyclobutanamine](/img/structure/B1410537.png)
